molecular formula C16H24N4O3S B215276 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

Cat. No. B215276
M. Wt: 352.5 g/mol
InChI Key: KUUDCXGUWLYZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a critical role in the regulation of vascular tone and blood pressure. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and pulmonary hypertension.

Mechanism of Action

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 activates sGC by binding to the heme group of the enzyme. This leads to an increase in the production of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of vascular smooth muscle cells and vasodilation. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 is a selective activator of sGC and does not affect other related enzymes such as soluble adenylyl cyclase.
Biochemical and physiological effects:
4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of cardiovascular disease. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has also been shown to improve endothelial function and reduce platelet aggregation. In addition, 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of sGC and has been extensively studied for its effects on vascular tone and blood pressure. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 is also relatively stable and can be easily synthesized using a multi-step process. However, there are also limitations to the use of 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 in lab experiments. It has a relatively short half-life and may require frequent dosing in order to maintain its effects. In addition, 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 may have off-target effects on other related enzymes and may require careful control in order to avoid these effects.

Future Directions

There are several future directions for research on 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272. One area of interest is the potential use of 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 in the treatment of pulmonary hypertension. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. Another area of interest is the potential use of 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 in the treatment of myocardial ischemia-reperfusion injury. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial ischemia-reperfusion injury. Finally, there is interest in the development of new sGC activators that may be more potent and selective than 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272.

Synthesis Methods

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 can be synthesized using a multi-step process that involves the reaction of several key intermediates. The synthesis begins with the reaction of 2-chloropyridine with bicyclo[2.2.1]hept-2-ene to form 4-(bicyclo[2.2.1]hept-2-yl)pyridine. This intermediate is then reacted with sodium hydride and isopropyl isocyanate to form 4-(bicyclo[2.2.1]hept-2-ylamino)pyridine. The final step involves the reaction of this intermediate with isopropyl carbamate and p-toluenesulfonyl chloride to form 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272.

Scientific Research Applications

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and pulmonary hypertension. It has been shown to improve vascular tone and reduce blood pressure in animal models of hypertension. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has also been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.

properties

Product Name

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

Molecular Formula

C16H24N4O3S

Molecular Weight

352.5 g/mol

IUPAC Name

1-[4-(3-bicyclo[2.2.1]heptanylamino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C16H24N4O3S/c1-10(2)18-16(21)20-24(22,23)15-9-17-6-5-13(15)19-14-8-11-3-4-12(14)7-11/h5-6,9-12,14H,3-4,7-8H2,1-2H3,(H,17,19)(H2,18,20,21)

InChI Key

KUUDCXGUWLYZPK-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CC3CCC2C3

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CC3CCC2C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.